molecular formula C11H10F2O2 B1612906 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid CAS No. 633317-58-5

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

Cat. No. B1612906
M. Wt: 212.19 g/mol
InChI Key: WTMPBGKYNWHYRN-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 633317-58-5. It has a molecular weight of 212.2 . The compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group . The InChI Code for this compound is 1S/C11H10F2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” include a density of 1.4±0.1 g/cm3, boiling point of 370.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 57.8±0.4 cm3, and a polar surface area of 63 Å2 .

Scientific Research Applications

Imaging Applications

One prominent application is in the domain of imaging, particularly positron emission tomography (PET). For instance, Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for PET imaging to delineate tumors. [F-18]FACBC was prepared with high specific activity, demonstrating its potential as a tumor-avid amino acid tracer for clinical imaging applications (Shoup & Goodman, 1999).

Synthesis and Structural Analysis

In the realm of synthesis and chemical structure, 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid and its analogues have been used to study the properties and synthesis of various complex molecules. Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized to investigate the transformation of the acid moiety into trifluoromethyl groups, showcasing the compound's flexibility in chemical synthesis and modification (Radchenko et al., 2009).

Photochemical Reactions

The compound has also been a subject of study in photochemical reactions, where researchers explored the dimerization of a fluorinated dibenzylideneacetone to form cyclobutane derivatives, illuminating the compound's photochemical properties and applications in creating complex molecular structures (Schwarzer & Weber, 2014).

Conformational Studies

Furthermore, the synthesis of conformationally restricted labels for NMR studies, such as monofluoro-substituted aromatic amino acids, demonstrates the utility of cyclobutane derivatives in probing the conformation of membrane-bound peptides, offering insights into peptide structure and dynamics (Tkachenko et al., 2014).

Tumor Detection Ligands

Additionally, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues for PET imaging further underscores the compound's relevance in biomedical research, especially for tumor detection and imaging in brain tumors (Martarello et al., 2002).

properties

IUPAC Name

1-(3,4-difluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMPBGKYNWHYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627802
Record name 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

CAS RN

633317-58-5
Record name 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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